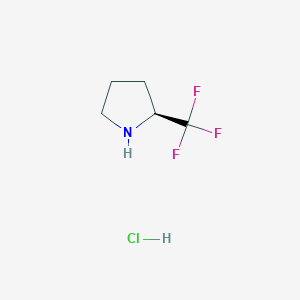

(S)-2-(trifluoromethyl)pyrrolidine hydrochloride

Descripción general

Descripción

(S)-2-(trifluoromethyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the use of radical intermediates to introduce the trifluoromethyl group . This process often requires specific reagents and conditions, such as the use of Umemoto’s reagents for efficient trifluoromethylation .

Industrial Production Methods

Industrial production of (S)-2-(trifluoromethyl)pyrrolidine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application, but typically involve similar principles as laboratory synthesis, with adjustments for scalability and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-(trifluoromethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the trifluoromethyl group or other parts of the molecule.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation .

Major Products

The major products formed from these reactions can vary widely, but often include derivatives of the original compound with modified functional groups or altered chemical properties .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Role as an Intermediate:

(S)-2-(trifluoromethyl)pyrrolidine hydrochloride is utilized as a crucial intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its unique trifluoromethyl group enhances the biological activity and metabolic stability of drug candidates, making it a valuable component in medicinal chemistry .

Case Studies:

- Antiviral Research: A study highlighted the compound's role in developing second-generation oral inhibitors for SARS-CoV-2 protease, showcasing its potential in treating COVID-19. The compound's structural properties allowed for improved metabolic stability compared to existing treatments .

- Anticonvulsant Activity: Research has demonstrated that derivatives of this compound exhibit anticonvulsant properties, indicating its promise in treating epilepsy and related conditions. The studies focused on the compound's effects on sodium and calcium currents in neuronal cells .

Agrochemical Formulations

Enhancing Efficacy of Pesticides:

The compound is employed in formulating agrochemicals, particularly pesticides and herbicides. Its trifluoromethyl group contributes to enhanced stability and bioavailability, improving the overall effectiveness of these products in agricultural applications .

Innovative Approaches:

Research indicates that fluorinated compounds can fine-tune the physicochemical properties of active ingredients, leading to more selective and potent crop protection agents . This trend reflects a broader movement towards integrating fluorinated compounds into agrochemical development.

Material Science

Advanced Materials Production:

In material science, this compound is used to produce advanced materials such as polymers and coatings. The trifluoromethyl group imparts desirable characteristics like chemical resistance and thermal stability, making it suitable for high-performance applications .

Applications in Coatings:

Fluorinated coatings are known for their durability and resistance to environmental degradation. This compound's incorporation into such materials can enhance their longevity and performance under harsh conditions.

Research in Organic Chemistry

Valuable Reagent:

The compound serves as a valuable reagent in organic synthesis, facilitating the formation of complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways, contributing to advancements in organic chemistry .

Synthesis of Complex Molecules:

Studies have demonstrated its utility in synthesizing various organic compounds through reactions that exploit its trifluoromethyl group’s electronic properties, leading to novel chemical entities with potential applications across different fields.

Fluorine Chemistry Studies

Investigating Molecular Behavior:

this compound plays a significant role in fluorine chemistry research. Scientists use it to investigate how fluorination affects molecular behavior and reactivity, which can lead to the development of new materials and compounds with enhanced properties .

Trends in Drug Development:

The increasing incorporation of fluorine into drug design reflects its importance; approximately 25% of small-molecule drugs contain fluorine atoms due to their ability to enhance bioactivity and metabolic stability . This trend underscores the relevance of compounds like this compound in modern pharmaceutical research.

Data Summary Table

Mecanismo De Acción

The mechanism of action of (S)-2-(trifluoromethyl)pyrrolidine hydrochloride involves its interaction with molecular targets through its trifluoromethyl group. This group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

(S)-2-(trifluoromethyl)pyrrolidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications where the trifluoromethyl group plays a crucial role in the compound’s function .

Actividad Biológica

(S)-2-(Trifluoromethyl)pyrrolidine hydrochloride is a chiral compound with significant biological activity, primarily due to the presence of the trifluoromethyl group and its unique structural characteristics. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₅H₈ClF₃N

- Molecular Weight : Approximately 201.58 g/mol

- Chirality : The compound exists in an (S)-enantiomeric form, which influences its biological interactions and efficacy.

The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate in pharmaceutical research. The hydrochloride salt form improves solubility and stability in various applications.

This compound interacts with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play crucial roles in metabolic pathways. For instance, it may modulate the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation processes .

- Receptor Interaction : The compound may bind to various receptors, influencing signaling pathways that affect cellular responses.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to suppress COX-2 activity, with IC₅₀ values comparable to established anti-inflammatory drugs such as celecoxib .

| Compound | IC₅₀ (μmol) | Comparison Drug | IC₅₀ (μmol) |

|---|---|---|---|

| This compound | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |

2. Antiviral Activity

Recent studies have explored the potential of this compound as a drug candidate for viral infections, particularly in the context of SARS-CoV-2. It has been identified as a promising inhibitor of the main protease of coronaviruses, demonstrating effective antiviral activity in preclinical models .

3. Antibacterial Properties

Preliminary findings suggest that this compound may also possess antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. In vitro assays have reported MIC values indicating potent antibacterial activity .

Case Study 1: Anti-inflammatory Activity

In a controlled study involving carrageenan-induced paw edema in rats, this compound was administered at varying doses. Results indicated a dose-dependent reduction in inflammation, supporting its potential as an anti-inflammatory agent.

Case Study 2: Antiviral Efficacy

A study investigating the efficacy of this compound against SARS-CoV-2 demonstrated significant viral load reduction in treated subjects compared to controls. The compound showed promise for further development as an oral antiviral therapy.

Propiedades

IUPAC Name |

(2S)-2-(trifluoromethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-2-1-3-9-4;/h4,9H,1-3H2;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKBWWZKKFYLRW-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.